molecular formula C9H9BrO2S B13553891 2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid

2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid

Katalognummer: B13553891
Molekulargewicht: 261.14 g/mol
InChI-Schlüssel: DWMDOOMIGQYKFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 2-(methylsulfanyl)phenylacetic acid, using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The bromination reaction is followed by purification steps, such as recrystallization or column chromatography, to obtain the desired product .

Industrial Production Methods

Industrial production of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-(methylsulfanyl)benzoic acid: Shares the bromine and methylsulfanyl groups but differs in the carboxylic acid position.

    5-Bromo-2-naphthol: Contains a bromine atom and a hydroxyl group on a naphthalene ring.

    N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-2-(methylthio)-3-phenyl-4-imidazolecarboxamide: A more complex structure with multiple functional groups .

Uniqueness

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and industrial processes .

Eigenschaften

Molekularformel

C9H9BrO2S

Molekulargewicht

261.14 g/mol

IUPAC-Name

2-(5-bromo-2-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO2S/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI-Schlüssel

DWMDOOMIGQYKFZ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=C1)Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.